Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride
Description
Properties
Molecular Formula |
C8H7ClN2O2S |
|---|---|
Molecular Weight |
230.67 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C8H7ClN2O2S/c9-14(12,13)6-7-5-11-4-2-1-3-8(11)10-7/h1-5H,6H2 |
InChI Key |
WJAZGCBJFZKPMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These methods often employ transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing reaction conditions to achieve high yields and purity. These methods may involve the use of continuous flow reactors, high-throughput screening of catalysts, and environmentally benign solvents to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation and transition metal-catalyzed oxidation reactions are common.
Reduction: Reduction reactions can be performed using hydride donors or catalytic hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions are frequently employed to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, tert-butyl hydroperoxide), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of advanced materials, such as polymers and catalysts, due to its unique structural features
Mechanism of Action
The mechanism of action of imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride involves its interaction with specific molecular targets and pathways. These interactions can lead to the modulation of enzyme activities, inhibition of protein-protein interactions, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride with three structurally related compounds, focusing on chemical properties, applications, and safety profiles.
Table 1: Comparative Analysis of this compound and Analogues
Structural and Functional Differences
- Core Heterocycle : While this compound contains a pyridine ring, Imidazo[1,2-a]pyrimidin-2-ylmethanamine features a pyrimidine core, altering electronic properties and hydrogen-bonding capacity .
- Functional Groups : The sulfonyl chloride group in the target compound contrasts with the chloromethyl group in 2-(Chloromethyl)-imidazo[1,2-a]pyridine, resulting in distinct reactivity (e.g., nucleophilic substitution vs. sulfonamide formation) .
- Solubility : The hydrochloride salt form of Imidazo[1,2-a]pyridin-2(3H)-one enhances aqueous solubility compared to the neutral, hydrophobic sulfonyl chloride derivative .
Biological Activity
Imidazo[1,2-A]pyridin-2-ylmethanesulfonyl chloride is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features an imidazo[1,2-a]pyridine core, known for its ability to interact with various biological targets. The synthesis typically involves:
- Formation of the Imidazo[1,2-a]pyridine Core : Cyclization of a pyridine derivative with an imidazole precursor.
- Introduction of the Methanesulfonyl Group : Reaction with methanesulfonyl chloride under basic conditions to form the sulfonamide group.
This unique structure enhances its reactivity and potential applications in drug development .
Biological Activities
This compound exhibits various biological activities:
- Antiviral Properties : Recent studies suggest that derivatives of imidazo[1,2-a]pyridine can inhibit viral entry by interacting with key receptors such as ACE2 and spike proteins. A notable compound showed an affinity of -9.1 kcal/mol towards ACE2, indicating strong potential as an antiviral agent against SARS-CoV-2 .
- Inhibition of ENPP1 : Research has highlighted the compound's role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which regulates immune responses. Inhibitors of ENPP1 have shown promise in cancer immunotherapy by enhancing the immune response .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Binding Affinity : The sulfonamide group enhances binding affinity to enzymes or receptors, allowing modulation of biological pathways. For instance, the compound's ability to inhibit ENPP1 leads to increased activation of the cGAS-STING pathway, crucial for immune response .
- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to various targets involved in disease processes, showcasing its potential as a lead compound for drug development .
Case Studies and Research Findings
Several studies illustrate the compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
